molecular formula C8H12N4S2 B12917277 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione CAS No. 107960-41-8

2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione

Cat. No.: B12917277
CAS No.: 107960-41-8
M. Wt: 228.3 g/mol
InChI Key: NVIQQSPALIUBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a propylthio group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of trialkyl orthoesters, 2-aminoimidazoles, and cyanamide under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high purity and yield of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione moiety to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the propylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylthio)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

107960-41-8

Molecular Formula

C8H12N4S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-propylsulfanyl-7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-4-thione

InChI

InChI=1S/C8H12N4S2/c1-2-5-14-7-10-6-9-3-4-12(6)8(13)11-7/h2-5H2,1H3,(H,9,10,11,13)

InChI Key

NVIQQSPALIUBLF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=S)N2CCNC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.